![molecular formula C21H18N4O2S B2568416 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-10-4](/img/structure/B2568416.png)
1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyridazine ring, and a tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a methoxyphenyl group and a tolyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the electron-donating methoxy group. The sulfur atom might also be a site of reactivity .Wissenschaftliche Forschungsanwendungen
Reactivity of 1,2,4-Triazole Derivatives
Compounds featuring the 1,2,4-triazole moiety, similar to the core structure of the queried compound, exhibit significant antioxidant and antiradical activities, with potential implications for treating conditions induced by radiation exposure. These compounds are compared to amino acids like cysteine for their free SH-group, suggesting their utility in mitigating oxidative stress and supporting biochemical processes in affected patients (Kaplaushenko, 2019).
Antibacterial Activity of Triazole Hybrids
1,2,4-Triazole-containing hybrids have been identified as potent antibacterial agents, especially against Staphylococcus aureus, including antibiotic-resistant strains. The structural features of these compounds enable them to inhibit critical bacterial enzymes and proteins, demonstrating the potential of triazole derivatives in developing new antibacterial therapies (Li & Zhang, 2021).
Synthetic Applications of Triazole Derivatives
The synthetic versatility of 1,2,4-triazole derivatives, encompassing a wide range of pharmaceutical and industrial applications, underscores their importance. These compounds serve as precursors for developing drugs, agrochemicals, and high-energy materials, highlighting their broad utility in fine chemical synthesis. The presence of the triazole moiety enhances the efficacy and selectivity of these compounds, making them valuable in creating novel materials and pharmaceuticals (Nazarov et al., 2021).
Pharmacological Significance of Pyridazinone Derivatives
Pyridazinone derivatives, closely related to the compound , have been explored for their therapeutic potential, particularly as COX-2 inhibitors. These compounds exhibit notable anti-inflammatory properties and have been considered for treating pain and inflammation associated with conditions like arthritis, showcasing the therapeutic relevance of pyridazinone derivatives in medicinal chemistry (Asif, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-3-5-16(6-4-14)21-23-22-19-11-12-20(24-25(19)21)28-13-18(26)15-7-9-17(27-2)10-8-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLILDUHISPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)



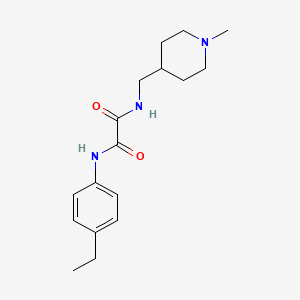

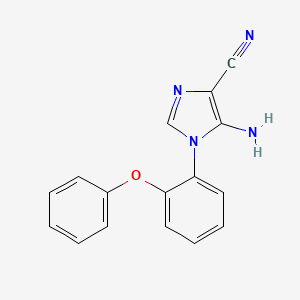
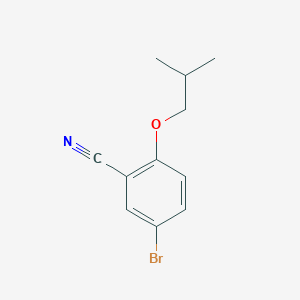
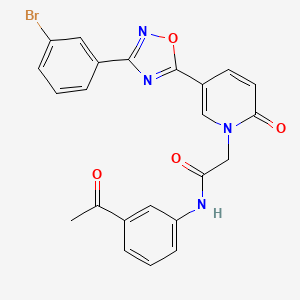
![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)
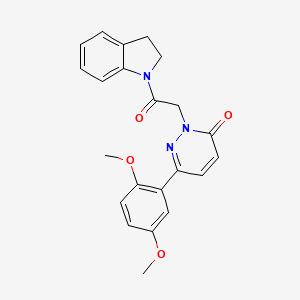
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)